molecular formula C9H12ClFN2O B1532578 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride CAS No. 1258641-33-6

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride

Cat. No.: B1532578
CAS No.: 1258641-33-6
M. Wt: 218.65 g/mol
InChI Key: WXCAILRHVGDWLB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C9H11FN2O·HCl and a molecular weight of 218.66 g/mol . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanimidamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride has a wide range of scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethylamine.

    Reaction Conditions: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is first converted to an imine using ethylamine under acidic conditions.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Formation of Ethanimidamide: The amine is then reacted with an appropriate reagent to form the ethanimidamide moiety.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid

Chemical Reactions Analysis

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride can be compared with similar compounds such as:

  • 4-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • 3-Fluoro-N-(4-methoxyphenyl)benzamide
  • 2-(3,4-Dimethoxyphenyl)ethanimidamide hydrochloride
  • 4-Fluoro-2-methoxyphenol

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The presence of the ethanimidamide moiety in this compound makes it unique and imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-13-8-3-2-6(4-7(8)10)5-9(11)12;/h2-4H,5H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCAILRHVGDWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-33-6
Record name 2-(3-fluoro-4-methoxyphenyl)ethanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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